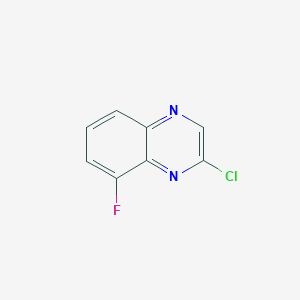

2-Chloro-8-fluoroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFSFLIZYITHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 8 Fluoroquinoxaline

Established Synthetic Pathways for Halogenated Quinoxalines

The synthesis of halogenated quinoxalines is primarily achieved through three established routes: condensation reactions, selective halogenation, and nucleophilic substitution.

Condensation Reactions with Substituted Phenylenediamines and Dicarbonyl Compounds

The most classic and widely employed method for synthesizing the quinoxaline (B1680401) core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgchim.itresearchgate.netencyclopedia.pub This reaction is versatile and can be adapted to produce a wide array of substituted quinoxalines. sapub.orgnih.gov The reaction mechanism is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on one of the carbonyl carbons of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the pyrazine (B50134) ring.

For the synthesis of halogenated quinoxalines, appropriately substituted o-phenylenediamines are used. For instance, to synthesize a 6-fluoroquinoxaline, 4-fluoro-o-phenylenediamine is condensed with a 1,2-dicarbonyl compound like glyoxal. mdpi.com The reaction is often catalyzed by acids or can be performed under microwave irradiation to shorten reaction times and improve yields. sapub.orgmdpi.com Various catalysts, including iodine, p-toluenesulfonic acid, and metal salts like copper sulfate (B86663), have been shown to be effective. researchgate.net

Table 1: Examples of Catalysts in Quinoxaline Synthesis via Condensation

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Iodine | DMSO, Room Temperature, 12h | 80-90 | encyclopedia.pub |

| p-Toluenesulfonic acid | Reflux | Not specified | researchgate.net |

| Copper (II) sulfate pentahydrate | Not specified | Not specified | researchgate.net |

| Zinc triflate | Acetonitrile, Room Temperature | up to 90 | encyclopedia.pub |

| Alumina-supported heteropolyoxometalates | Toluene, Room Temperature | High | nih.gov |

Selective Halogenation Strategies on the Quinoxaline Core

For instance, regioselective halogenation at the C7 position of the benzene (B151609) core of quinoxalin-2(1H)-ones has been achieved using N-halosuccinimides (NXS, where X = Cl, Br) in the presence of tert-butyl hydroperoxide (TBHP). chemrxiv.orgresearchgate.netchemrxiv.org This method is notable for its mild reaction conditions and excellent regioselectivity, avoiding functionalization at the more readily substituted C3 position. researchgate.net The mechanism is proposed to involve the generation of halogen radicals. chemrxiv.orgchemrxiv.org Other methods for selective halogenation include using designed phosphine (B1218219) reagents to halogenate the 4-position of pyridines, a strategy that has been successfully applied to the quinoxaline core. nih.gov

Nucleophilic Substitution Reactions for Fluoro- and Chloro-Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine and chlorine atoms onto the quinoxaline ring, or for further functionalizing existing haloquinoxalines. The electron-deficient nature of the quinoxaline ring facilitates these reactions, especially when activating groups are present. researchgate.net

The substitution of a leaving group, such as a nitro group or another halogen, by a fluoride (B91410) or chloride ion is a common strategy. For example, 2-chloroquinoxaline (B48734) can undergo nucleophilic substitution of the chlorine atom. researchgate.net The reactivity of halogens in SNAr reactions on quinoxaline N-oxides has also been explored, demonstrating that 2-chloroquinoxaline N-oxides can readily react with various nucleophiles. researchgate.net Microwave-assisted nucleophilic substitution has been shown to significantly accelerate these reactions, providing target compounds in good yields in a much shorter time compared to conventional heating. mdpi.com

Precursor Design and Strategic Reactant Selection for 2-Chloro-8-fluoroquinoxaline Synthesis

The synthesis of the specifically substituted this compound requires careful planning of precursors and reactants. A logical retrosynthetic analysis would suggest starting from a fluorinated o-phenylenediamine and a chlorinated dicarbonyl equivalent, or by functionalizing a pre-existing fluoroquinoxaline.

A plausible synthetic route would involve the condensation of 3-fluoro-1,2-phenylenediamine with a suitable precursor that would introduce the chloro-substituted pyrazine ring. Alternatively, one could start with a fluoro-substituted quinoxalinone, which can then be chlorinated. For instance, the synthesis of 6-fluoroquinoxalines has been achieved by the condensation of 4-fluoro-o-phenylenediamine with 1,2-dicarbonyl compounds. mdpi.com A similar strategy could be envisioned for the 8-fluoro isomer.

The introduction of the chlorine atom at the 2-position can be achieved by using a chlorinated dicarbonyl equivalent or by chlorination of a quinoxalin-2-one intermediate. Phosphorus oxychloride (POCl3) is a common reagent used to convert quinoxalin-2-ones into 2-chloroquinoxalines. smolecule.com Therefore, a potential precursor could be 8-fluoroquinoxalin-2(1H)-one, which upon treatment with a chlorinating agent like POCl3 would yield the desired this compound.

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For condensation reactions, the choice of solvent can significantly impact the reaction rate and yield. While traditional methods often employ high-boiling point solvents and high temperatures, recent studies have shown that room temperature conditions in solvents like ethanol (B145695) or even water can be highly effective, especially with the right catalyst. encyclopedia.pubnih.gov Microwave-assisted synthesis has also emerged as a powerful technique to reduce reaction times from hours to minutes and improve yields. mdpi.com

In the case of chlorination using reagents like POCl3, the reaction is often performed under solvent-free conditions or in a high-boiling inert solvent at elevated temperatures. smolecule.com The stoichiometry of the chlorinating agent and the reaction temperature must be carefully controlled to avoid side reactions.

Table 2: Factors Influencing Reaction Optimization

| Parameter | Considerations | Potential Outcomes |

| Solvent | Polarity, boiling point, and solubility of reactants. | Affects reaction rate, yield, and ease of product isolation. nih.govmdpi.com |

| Catalyst | Type (acid, base, metal), and loading. | Can dramatically increase reaction rates and selectivity, allowing for milder conditions. researchgate.netencyclopedia.pub |

| Temperature | Reaction kinetics vs. potential for side reactions and decomposition. | Higher temperatures often increase reaction rates but can lead to lower selectivity and yield. encyclopedia.pubsmolecule.com |

| Reaction Time | Ensuring complete conversion without product degradation. | Optimization is key to maximizing throughput and minimizing energy consumption. mdpi.com |

Innovative Synthetic Approaches for this compound

Recent research has focused on developing more efficient, sustainable, and novel methods for quinoxaline synthesis. These innovative approaches often involve new catalytic systems, one-pot procedures, and the use of unconventional starting materials.

One such innovative approach is the use of gold-catalyzed intramolecular hydroamination of alkynes to construct fused polycyclic structures, including quinoxaline derivatives. unicatt.it While not directly reported for this compound, this methodology offers a potential new route for accessing complex quinoxaline scaffolds under mild conditions.

Another area of innovation is the development of metal-free synthetic protocols. For example, catalyst-free oxidative cyclization of diamines and phenacyl bromides in water has been reported for the synthesis of quinoxalines, offering a greener alternative to traditional methods. rsc.org

Furthermore, the direct C-H functionalization of the quinoxaline core is a rapidly developing field that could provide novel pathways to this compound. While challenges in regioselectivity exist, this approach avoids the need for pre-functionalized precursors.

Green Chemistry Methodologies in Quinoxaline Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. ijirt.orgacs.org In the context of quinoxaline synthesis, this involves the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. ijirt.orgresearchgate.net

One prominent green approach is the use of water as a reaction medium, which is non-toxic, inexpensive, and safe. bhu.ac.in Researchers have successfully synthesized various quinoxaline derivatives through the condensation of 1,2-dicarbonyls and 1,2-diamines in water, often without the need for a catalyst, achieving high yields under mild conditions. researchgate.net Another strategy involves solvent-free reactions, often facilitated by grinding the reactants together at room temperature. wiley.com This method is noted for being fast, clean, high-yielding, and offering a simple workup. wiley.com For instance, the condensation of 1,2-diketones and 1,2-diamines can be achieved by grinding with basic Al₂O₃, which can be recovered and reused for multiple cycles without significant loss of activity. wiley.com

The use of biodegradable and reusable catalysts is a cornerstone of green quinoxaline synthesis. Catalysts derived from natural sources or those that are non-toxic and efficient are highly sought after. researchgate.net For example, phosphate-based mineral fertilizers like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP) have been employed as effective, reusable heterogeneous catalysts for quinoxaline synthesis at ambient temperatures. dergipark.org.tr

Table 1: Comparison of Green Synthesis Methods for Quinoxaline Derivatives

| Methodology | Catalyst/Medium | Conditions | Advantages | Yields | Reference |

| Solvent-Free Grinding | Basic Al₂O₃ | Room Temperature | Fast, clean, simple workup, reusable catalyst | High | wiley.com |

| Aqueous Synthesis | Water | Catalyst-free | Non-toxic, safe, mild conditions | Quantitative | researchgate.net |

| Heterogeneous Catalysis | Phosphate Fertilizers (MAP, DAP) | Room Temperature, Ethanol | Eco-friendly, reusable catalyst, short reaction times | 89-99% | dergipark.org.tr |

These green methodologies provide a sustainable framework for the potential synthesis of this compound, promoting both environmental responsibility and process efficiency. ijirt.org

Catalytic Approaches (e.g., Metal-Free, Nanocatalysis)

Catalysis is fundamental to modern organic synthesis, offering pathways to desired products with high selectivity and efficiency. The development of metal-free and nanocatalytic systems has been particularly impactful in the synthesis of quinoxaline derivatives, addressing the drawbacks of traditional metal catalysts, such as toxicity, cost, and harsh reaction conditions. nih.govrsc.org

Metal-Free Catalysis: Metal-free approaches utilize organic molecules or non-metallic reagents as catalysts. Molecular iodine has been shown to be an effective catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, proceeding efficiently under mild conditions. nih.gov Another innovative metal-free strategy involves a [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which act as both C1 synthons and fluoroalkyl sources, to produce 2-fluoroalkylated quinolines without any catalyst or additive. nih.gov Such methods highlight a move towards more sustainable and accessible chemical transformations.

Nanocatalysis: Nanocatalysts have garnered significant attention due to their high surface area, enhanced reactivity, and excellent recyclability. nih.govrsc.org Various metal-based nanoparticles have been developed for quinoxaline synthesis. For instance, cobalt nanoparticles supported on mesoporous SBA-15 have been used to catalyze the reaction between 1,2-diamines and 1,2-dicarbonyls under mild conditions, with the catalyst being reusable for at least ten cycles without losing activity. rsc.orgmdpi.com Similarly, magnetic nanoparticles such as Fe₃O₄@APTES@MOF-199 have been designed as recyclable, heterogeneous catalysts for synthesizing quinoxaline derivatives in ethanol at room temperature, achieving yields between 84-97%. oiccpress.com The particle size of this nanocatalyst is reported to be around 15–96 nm. rsc.orgoiccpress.com

Table 2: Examples of Advanced Catalytic Systems for Quinoxaline Synthesis

| Catalyst Type | Specific Catalyst | Substrates | Solvent | Conditions | Key Features | Yields | Reference |

| Nanocatalyst | Cobalt on SBA-15 | 1,2-diamines, 1,2-dicarbonyls | Ethanol | Reflux | Reusable (10+ times), stable | Excellent | mdpi.com |

| Nanocatalyst | Fe₃O₄@APTES@MOF-199 | Various diamines & diketones | Ethanol | Room Temp | Magnetic, recyclable (5+ times) | 84-97% | oiccpress.com |

| Metal-Free | Molecular Iodine (5 mol%) | 1,2-diamines, 1,2-dicarbonyls | Ethanol/Water | 50°C, Microwave | Mild, efficient | Excellent | nih.gov |

These catalytic strategies, particularly those involving nanocatalysts, offer robust and green alternatives for the synthesis of complex heterocyclic structures, including halogenated quinoxalines. nih.gov

Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. bhu.ac.inudayton.edunih.gov The use of microwave irradiation can facilitate the rapid polarization of molecules, leading to efficient and uniform heating that dramatically reduces reaction times from hours to mere minutes. researchgate.netbhu.ac.in

This technology has been successfully applied to the synthesis of quinoxaline derivatives. A green protocol for synthesizing quinoxalines involves the condensation of isatin (B1672199) derivatives with o-phenylenediamine in water under microwave irradiation, a method that is mild, environmentally friendly, and highly effective. bhu.ac.in In some cases, the synthesis can be performed under solvent-free conditions. For example, various quinoxaline derivatives have been prepared with high yields in just five minutes in a solvent-free microwave-assisted reaction. udayton.eduudayton.edu

Microwave assistance is also valuable for nucleophilic substitution reactions on the quinoxaline core. The synthesis of 2,3-disubstituted quinoxalines can be achieved through a microwave-assisted, one-pot procedure without a metal catalyst. doaj.org For instance, reacting 2,3-dichloroquinoxaline (B139996) with various nucleophiles in the presence of triethylamine (B128534) under microwave irradiation at 160°C for 5 minutes yields the desired substituted products. udayton.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Catalyst/Solvent | Time | Yield | Reference |

| Isatin + o-phenylenediamine | Conventional Heating | Water | Several Hours | Moderate | bhu.ac.in |

| Isatin + o-phenylenediamine | Microwave Irradiation | Water | Minutes | Good to Excellent | bhu.ac.in |

| 2,3-dichloroquinoxaline + Benzylamine | Conventional Heating | N/A | Hours | Lower | udayton.edu |

| 2,3-dichloroquinoxaline + Benzylamine | Microwave Irradiation | Triethylamine | 5 min | 69% | udayton.edu |

The efficiency and speed of microwave-assisted synthesis make it a highly attractive methodology for the rapid generation of libraries of quinoxaline derivatives for further study and application. bhu.ac.inudayton.edu

Reaction Chemistry and Derivatization Strategies of 2 Chloro 8 Fluoroquinoxaline

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoxaline (B1680401) Ring System

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic core. In 2-Chloro-8-fluoroquinoxaline, the site of substitution is dictated by the electronic nature of the quinoxaline ring system.

The reactivity of the quinoxaline ring towards nucleophilic attack is not uniform. The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C-2 and C-3 positions. Molecular orbital calculations confirm that these positions have the lowest electron density within the quinoxaline nucleus. ipp.pt Consequently, the chlorine atom at the C-2 position is highly activated towards nucleophilic displacement.

Conversely, the C-8 position on the benzene (B151609) ring is less electrophilic. While fluorine is a potent electron-withdrawing group and can act as an effective leaving group in SNAr reactions (often better than chlorine), its position on the less-activated carbocyclic ring makes it significantly less susceptible to attack compared to the C-2 chloro substituent. sci-hub.se

Therefore, nucleophilic attack occurs with high regioselectivity at the C-2 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion, leaving the C-8 fluorine atom intact. This selective reactivity is crucial for the stepwise functionalization of the molecule.

The substitution reaction proceeds via the classical SN(AE) or addition-elimination mechanism. This two-step process is characteristic of nucleophilic aromatic substitution on electron-poor aromatic systems.

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and, particularly, onto the electronegative nitrogen atoms, which effectively stabilizes the complex.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the quinoxaline ring is restored by the elimination of the chloride leaving group from the Meisenheimer complex.

This mechanism underscores why the C-2 position is favored. The stabilization of the anionic intermediate by the adjacent nitrogen atoms lowers the activation energy for the attack at this site, making it the kinetically and thermodynamically preferred pathway. sci-hub.se

Metal-Catalyzed Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions also proceed with high regioselectivity at the more labile C-2 chloro position.

The Suzuki–Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, is highly effective for the derivatization of this compound. The reaction selectively occurs at the C-Cl bond, as the oxidative addition of the palladium catalyst to the C-Cl bond is much more facile than to the stronger C-F bond.

Studies on analogous systems, such as 2,6-dichloroquinoxaline, have demonstrated that the C-2 position is significantly more reactive than positions on the benzene ring. This preferential reactivity allows for the controlled introduction of aryl or vinyl substituents at the C-2 position. A variety of boronic acids and esters can be used, and the reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base.

| Boronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | Good-High |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Moderate-Good |

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds. This reaction provides a powerful alternative to classical SNAr for synthesizing 2-aminoquinoxaline derivatives, often under milder conditions and with broader substrate scope. As with other metal-catalyzed reactions, the amination occurs selectively at the C-2 position of this compound.

The reaction involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. A range of primary and secondary amines can be coupled using various palladium precatalysts and phosphine (B1218219) ligands.

| Amine | Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane |

| Benzylamine | XPhos Pd G2 | (internal) | K₃PO₄ | t-Amyl alcohol |

| n-Hexylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF |

Ring Transformation and Rearrangement Reactions of this compound Derivatives

While the quinoxaline core itself is generally stable, its derivatives, synthesized via the substitution and coupling reactions described above, can serve as versatile precursors for ring transformation and annulation reactions. These strategies significantly expand the chemical space accessible from the this compound starting material.

A common strategy involves the initial nucleophilic substitution of the C-2 chloride with a bifunctional nucleophile, such as hydrazine. The resulting 2-hydrazino-8-fluoroquinoxaline derivative is a key intermediate for constructing fused-ring systems. For example, reaction of the hydrazino derivative with 1,3-dicarbonyl compounds or α-haloketones can lead to the formation of fused pyrazole (B372694) or triazine rings. ekb.egmdpi.com

Formation of Pyrazolo[3,4-b]quinoxalines: Reaction of 2-hydrazino-8-fluoroquinoxaline with β-diketones like acetylacetone, followed by acid-catalyzed cyclization, would yield a pyrazolo[3,4-b]quinoxaline system. ekb.eg

Formation of ipp.ptias.ac.inasianpubs.orgTriazolo[4,3-a]quinoxalines: Treatment of the 2-hydrazino derivative with reagents such as triethyl orthoformate or acyl chlorides leads to the construction of a fused triazole ring, yielding ipp.ptias.ac.inasianpubs.orgtriazolo[4,3-a]quinoxaline derivatives. mdpi.com

Similarly, 2-amino-8-fluoroquinoxaline derivatives, obtained via Buchwald-Hartwig amination, can be used in condensation reactions to build further heterocyclic rings. These ring annulation reactions transform the initial quinoxaline scaffold into more complex, polycyclic aromatic systems, which are of interest in various fields of chemical biology and materials science. rsc.org No significant skeletal rearrangement reactions of the quinoxaline ring itself under these derivatization conditions have been prominently reported.

Functionalization at Pyrazine Nitrogen Atoms: N-Oxidation and N-Alkylation Studies

The pyrazine nitrogen atoms of the quinoxaline ring system are key sites for functionalization, allowing for modulation of the electronic properties and biological activity of the molecule. N-oxidation and N-alkylation are two fundamental transformations that introduce new functionalities at these positions.

N-Oxidation:

The oxidation of the nitrogen atoms in the pyrazine ring of quinoxalines leads to the formation of N-oxides, which are versatile intermediates in organic synthesis. The presence of both activating (fluoro) and deactivating (chloro) groups on the benzene ring of this compound is expected to influence the reactivity of the pyrazine nitrogens towards oxidation.

While specific studies on the N-oxidation of this compound are not extensively documented, research on related chlorinated quinoxalines provides valuable insights into the expected reactivity. The oxidation of chlorinated pyrazines and quinoxalines has been investigated, demonstrating that selective N-oxidation can be achieved. For instance, the use of peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) is a common method for the N-oxidation of nitrogen-containing heterocycles. The reaction conditions, including the choice of oxidant, solvent, and temperature, can be optimized to control the degree of oxidation, yielding either the mono-N-oxide or the di-N,N'-dioxide.

A general representation of the N-oxidation of a substituted quinoxaline is shown below:

In this reaction, R1, R2, R3, and R4 represent potential substituents on the quinoxaline core.

The regioselectivity of N-oxidation in unsymmetrically substituted quinoxalines is influenced by the electronic effects of the substituents. In the case of this compound, the electron-withdrawing nature of both the chloro and fluoro groups would decrease the electron density on the pyrazine nitrogen atoms, making them less susceptible to electrophilic attack by the oxidizing agent compared to unsubstituted quinoxaline. However, oxidation is still expected to be achievable under appropriate conditions. The relative positions of the substituents would likely direct the initial oxidation to one of the two nitrogen atoms, though a mixture of isomers is possible.

N-Alkylation:

N-alkylation of the pyrazine nitrogen atoms introduces an alkyl group, resulting in the formation of a quaternary quinoxalinium salt. This transformation modifies the steric and electronic profile of the molecule and can be a precursor for further synthetic manipulations.

Specific literature on the N-alkylation of this compound is scarce. However, studies on the N-alkylation of related heterocyclic systems, such as 2-chloro-quinazolinones, provide a basis for understanding the potential reactivity. In these cases, alkylation is typically achieved by reacting the heterocyclic substrate with an alkyl halide in the presence of a base.

A plausible reaction scheme for the N-alkylation of this compound would involve its treatment with an alkylating agent like methyl iodide or ethyl bromide. The reaction would likely proceed via nucleophilic attack of one of the pyrazine nitrogen atoms on the electrophilic carbon of the alkyl halide.

In this reaction, R-X represents an alkylating agent, where R is an alkyl group and X is a leaving group (e.g., I, Br, Cl).

The presence of the electron-withdrawing chloro and fluoro substituents in this compound would reduce the nucleophilicity of the pyrazine nitrogens, potentially requiring more forcing reaction conditions for N-alkylation compared to the parent quinoxaline. The regioselectivity of the alkylation would also be influenced by the electronic and steric effects of the substituents.

| Transformation | Reagents & Conditions | Expected Product(s) | Notes |

| N-Oxidation | m-CPBA, CH2Cl2, rt | This compound N-oxide(s) | Regioselectivity depends on the relative directing effects of the chloro and fluoro groups. Di-N-oxide formation is also possible. |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-2-chloro-8-fluoroquinoxalinium salt | The reduced nucleophilicity of the nitrogen atoms may necessitate stronger alkylating agents or more forcing conditions. |

Regioselective and Stereoselective Functionalization of this compound

Regioselective Functionalization:

Regioselectivity in the functionalization of this compound is a critical aspect of its synthetic utility, as it allows for the controlled introduction of substituents at specific positions on the quinoxaline core. The inherent reactivity of the quinoxaline ring, coupled with the directing effects of the existing chloro and fluoro substituents, governs the outcome of further chemical transformations.

The quinoxaline nucleus is generally electron-deficient, particularly at the positions within the pyrazine ring (C2 and C3). The C2 position in this compound is already substituted with a chlorine atom, which is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This makes the C2 position a primary site for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols.

The benzene portion of the molecule (positions C5, C6, and C7) is also susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the chloro and fluoro groups, as well as the pyrazine ring itself, deactivates the ring towards electrophilic attack. The directing effects of the existing substituents would play a crucial role in determining the position of any incoming electrophile. The fluoro group at C8 is an ortho, para-director, while the chloro group's influence at C2 is primarily on the pyrazine ring. Therefore, electrophilic substitution, if it occurs, would likely be directed to the C5 or C7 positions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for the regioselective functionalization of haloquinoxalines. The chloro group at the C2 position can readily participate in such reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

| Reaction Type | Position of Functionalization | Typical Reagents | Expected Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Amines, alkoxides, thiolates | Replacement of the chloro group with the nucleophile. |

| Suzuki Cross-Coupling | C2 | Arylboronic acid, Pd catalyst, base | Formation of a C-C bond, introducing an aryl group at C2. |

| Buchwald-Hartwig Amination | C2 | Amine, Pd catalyst, base | Formation of a C-N bond, introducing an amino group at C2. |

| Electrophilic Aromatic Substitution | C5 or C7 | Nitrating agents, halogenating agents | Introduction of an electrophile onto the benzene ring, with regioselectivity governed by the existing substituents. |

Stereoselective Functionalization:

The concept of stereoselectivity becomes relevant when a new chiral center is introduced into the this compound molecule or when reactions are performed on a chiral derivative. The parent molecule itself is achiral.

Stereoselective functionalization could be achieved through several strategies:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as reductions, additions, or cross-coupling reactions can lead to the formation of one enantiomer or diastereomer in excess. For example, the asymmetric reduction of a ketone substituent that might be introduced onto the quinoxaline core would yield a chiral alcohol.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound scaffold can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Diastereoselective Reactions: If this compound is modified to contain a stereocenter, subsequent reactions at a different position may be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer.

Currently, there is a lack of specific research in the scientific literature focusing on the stereoselective functionalization of this compound. This represents an area with potential for future investigation, particularly given the importance of stereochemistry in the development of new bioactive molecules. The development of stereoselective methods would significantly enhance the synthetic utility of this heterocyclic scaffold.

Computational and Theoretical Investigations of 2 Chloro 8 Fluoroquinoxaline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn govern its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgepfl.ch The energy and shape of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher nucleophilicity.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive.

For 2-chloro-8-fluoroquinoxaline, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the chlorine, fluorine, and nitrogen atoms would be expected to lower the LUMO energy, making the quinoxaline (B1680401) ring system susceptible to nucleophilic substitution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | Low to Moderate | Moderate electron-donating ability |

| LUMO | Low | High electron-accepting ability |

| HOMO-LUMO Gap | Small to Moderate | Indicates significant chemical reactivity |

Note: This table is illustrative and not based on reported experimental or calculated data.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across the surface of a molecule. researchgate.net It is a valuable tool for visualizing and predicting how molecules will interact. youtube.com

Negative Potential (Red/Yellow): Regions with an excess of electrons, typically around electronegative atoms like nitrogen, oxygen, and fluorine. These areas are prone to electrophilic attack.

Positive Potential (Blue): Regions that are electron-deficient, often found around hydrogen atoms bonded to electronegative atoms or on halogen atoms (see σ-hole below). These sites are susceptible to nucleophilic attack.

Neutral Potential (Green): Areas with a balanced electrostatic potential.

In this compound, negative potential would be expected around the two nitrogen atoms and the fluorine atom. A region of positive potential, known as a σ-hole, would be predicted on the chlorine atom. nih.gov

The charge distribution within a molecule is influenced by the electronegativity of its constituent atoms. The electron-withdrawing effects of the nitrogen, fluorine, and chlorine atoms in this compound create a complex and polarized electronic landscape.

A significant feature arising from this charge distribution is the potential for halogen bonding . A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site on another molecule. mdpi.comresearchgate.net The chlorine atom in this compound, being bonded to an electron-withdrawing aromatic system, is expected to possess a positive σ-hole, making it a potential halogen bond donor. researchgate.net This capability could be crucial for its interaction with biological targets or for its self-assembly in crystal structures.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical calculations to study the dynamic behavior of molecules and their interactions with other systems, such as proteins or solvents.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds). This method is widely used in drug discovery to screen for potential inhibitors of enzymes, such as bacterial DNA gyrase. nih.govresearchgate.net The halogen bonding potential of the chlorine atom in this compound would be a key interaction to assess in docking studies.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. After a docking pose is predicted, an MD simulation can be run to assess the stability of the ligand-receptor complex. It provides insights into how the molecules flex and interact in a simulated physiological environment, offering a more dynamic and realistic picture of the binding event.

Computational methods can also predict the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these predicted spectra to experimental data, chemists can confirm the structure of a synthesized compound. researchgate.net

IR Spectra: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Quantum calculations can compute these vibrational modes, helping to assign the peaks observed in an experimental IR spectrum.

Mass Spectra: While direct prediction of mass spectra is complex, computational chemistry can help interpret fragmentation patterns observed in mass spectrometry by calculating the relative stabilities of potential fragment ions. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

This article is based on established computational chemistry principles and methodologies. The specific quantitative data and detailed analyses for this compound are pending dedicated scientific investigation.

Reaction Mechanism Elucidation through Computational Chemistry

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on elucidating the reaction mechanisms of this compound. While computational chemistry is a powerful tool for investigating reaction pathways, transition states, and kinetic parameters, such detailed analyses have not been published for this particular compound.

Theoretical studies on related quinoxaline and quinoline (B57606) derivatives have utilized methods like Density Functional Theory (DFT) to explore their electronic structure, reactivity, and spectroscopic properties. semanticscholar.org These investigations provide a general framework for understanding how substituents like chlorine and fluorine can influence the electron distribution and reactivity of the heterocyclic core. semanticscholar.org For instance, the high electronegativity of halogen atoms can significantly alter the electron density on the quinoxaline ring system, thereby influencing its susceptibility to nucleophilic or electrophilic attack. semanticscholar.org However, without specific computational models for this compound, any discussion of its reaction mechanisms remains speculative and would be an extrapolation from related but distinct chemical entities.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies via Computational Models

There are currently no published Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies in the scientific literature that specifically focus on or include this compound.

SAR and QSAR studies are crucial in medicinal chemistry for identifying the relationships between the chemical structure of a compound and its biological activity. mdpi.comniscpr.res.in These studies often employ computational models to correlate physicochemical properties of a series of compounds with their observed activities, thereby guiding the design of more potent and selective molecules. mdpi.comresearchgate.net

Applications of 2 Chloro 8 Fluoroquinoxaline and Its Derivatives in Advanced Materials Research

Utilization in Organic Electronic Materials

Quinoxaline (B1680401) derivatives are recognized for their inherent electron-deficient characteristics, making them promising candidates for various applications in organic electronics. The introduction of both a chloro and a fluoro group is anticipated to further enhance these properties, although specific research on 2-chloro-8-fluoroquinoxaline remains limited. The following subsections discuss the established and potential roles of its derivatives in this field.

Quinoxaline-based molecules are widely investigated as electron-transporting and n-type semiconducting materials. Their electron-deficient core facilitates the injection and transport of electrons. While direct studies on the electron mobility of materials derived specifically from this compound are not extensively documented in the reviewed literature, research on analogous chlorinated quinoxaline derivatives provides valuable insights. For instance, theoretical studies on unfused non-fullerene acceptors with a quinoxaline core have been conducted. In a computational study, the electron mobility (λe) of a derivative designated as UF-Qx-2Cl was calculated to be 0.00766 eV, suggesting its potential for efficient electron transport researchgate.net. The structural modifications enabled by the reactive chloro group at the 2-position of this compound could be leveraged to synthesize novel ETMs with tailored properties.

The quinoxaline moiety is a common building block in the design of emitters for Organic Light-Emitting Diodes (OLEDs), including those that exhibit Thermally Activated Delayed Fluorescence (TADF). The electron-accepting nature of the quinoxaline core is crucial for creating the charge-transfer states necessary for the TADF mechanism. While there is a lack of specific reports on the use of this compound as a direct precursor for TADF emitters, the broader family of quinoxaline derivatives has been successfully employed in this context. The functionalization at the chloro position offers a convenient route to attach various donor groups, a common strategy in the design of D-A (donor-acceptor) type TADF molecules. The precise impact of the combined chloro and fluoro substitution on the photophysical properties would require further experimental investigation.

Derivatives of quinoxaline have been explored as the semiconducting layer in Organic Field-Effect Transistors (OFETs). The performance of such devices is highly dependent on the molecular structure, packing, and resulting charge carrier mobility of the organic semiconductor. The presence of halogen atoms can influence intermolecular interactions and thin-film morphology, which are critical for efficient charge transport in the transistor channel. Although specific OFET performance data for devices based on this compound are not available in the current literature, the general promise of halogenated quinoxalines in this application warrants further investigation.

One of the most promising applications of quinoxaline derivatives is in the field of organic solar cells (OSCs), particularly as non-fullerene acceptors (NFAs). The electron-deficient quinoxaline core is advantageous for creating materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is essential for efficient electron transfer from a donor material.

Research has been conducted on unfused NFAs utilizing a quinoxaline central unit. In one study, two such acceptors were synthesized: UF-Qx-2F and UF-Qx-2Cl. When blended with the polymer donor J52, the device based on UF-Qx-2Cl exhibited a power conversion efficiency (PCE) of 10.81% researchgate.net. This performance was superior to the device based on the fluorinated analogue, which was attributed to the more red-shifted absorption, higher crystallinity, and more ordered molecular packing of the chlorinated derivative researchgate.net.

In another study focusing on the effect of the central core size of quinoxaline-based NFAs, a series of molecules were synthesized and tested in OSCs with the polymer donor PM6. The device based on the acceptor Qx-BO-3 achieved a notable PCE of 17.03% rsc.org. These results underscore the potential of quinoxaline-based NFAs in high-performance organic solar cells.

| Acceptor | Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| UF-Qx-2Cl | J52 | - | - | - | 10.81 | researchgate.net |

| Qx-BO-1 | PM6 | - | - | - | 10.57 | rsc.org |

| Qx-BO-2 | PM6 | - | - | - | 11.34 | rsc.org |

| Qx-BO-3 | PM6 | - | - | - | 17.03 | rsc.org |

Role in Sensor Technologies and Electrochromic Devices

The reactivity of the chlorine atom in this compound makes it a versatile building block for the synthesis of more complex molecular architectures, including polymers. Conjugated polymers containing quinoxaline units can exhibit changes in their optical and electronic properties in response to external stimuli, making them suitable for applications in chemical sensors and electrochromic devices. The specific performance characteristics would be highly dependent on the final structure of the derived material. However, detailed studies focusing on materials derived from this compound for these specific applications are not prevalent in the reviewed scientific literature.

Photophysical Properties and Luminescence Studies of Derived Materials

Mechanistic Biological Investigations of 2 Chloro 8 Fluoroquinoxaline Derivatives in Non Human Systems

Exploration of Molecular Targets and Pathways in in vitro Systems

In vitro studies provide a controlled environment to dissect the direct interactions between quinoxaline (B1680401) derivatives and specific biological molecules, such as enzymes and receptors. This approach allows for the precise characterization of binding affinities and inhibitory activities, offering insights into the compounds' modes of action at a molecular level.

Quinoxaline derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes like proliferation, survival, and differentiation. A significant area of investigation has been their activity against Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. Overexpression of Pim-1 and Pim-2 is associated with the progression and drug resistance of numerous cancers.

Research into quinoxaline-2-carboxylic acid derivatives has led to the identification of potent dual inhibitors of Pim-1 and Pim-2 kinases. Through structural modifications of a lead compound, researchers have optimized the inhibitory activity for both isoforms. Two particular derivatives, designated 5c and 5e in one study, emerged as powerful submicromolar inhibitors. These compounds demonstrated the ability to suppress the growth of human cancer cell lines that have high endogenous levels of Pim-1/2 kinases, highlighting the therapeutic potential of this chemical scaffold.

Below is a table summarizing the inhibitory activity of selected quinoxaline derivatives against Pim-1 and Pim-2 kinases.

| Compound | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) |

| Lead Compound 1 | 0.074 | 2.10 |

| Derivative 5c | Submicromolar | Submicromolar |

| Derivative 5e | Submicromolar | Submicromolar |

This interactive table provides data on the half-maximal inhibitory concentration (IC₅₀) of specific quinoxaline derivatives.

The study of protein-ligand interactions is fundamental to drug discovery, and various analytical techniques are employed to characterize how compounds like quinoxaline derivatives might bind to specific receptors. While direct binding data for 2-chloro-8-fluoroquinoxaline derivatives on orexin (B13118510) receptors is not extensively detailed in available literature, the methodologies used for other orexin antagonists provide a framework for how such investigations would be conducted. Orexin receptors are G-protein coupled receptors that regulate sleep, appetite, and other physiological processes.

Binding analysis for orexin antagonists often involves equilibrium and kinetic binding studies using radiolabeled ligands. For instance, competitive kinetics radioligand binding assays can reveal not only the affinity (pKi values) of a compound for a receptor but also its dissociation rate (koff). These kinetic parameters are crucial, as they can differentiate compounds that may appear similar in simple affinity assays but behave differently in a dynamic biological system. Studies have shown that antagonists with slow dissociation rates can act as pseudo-irreversible antagonists, a property that significantly influences their functional effects. Such detailed binding analyses would be essential to characterize the potential activity of novel quinoxaline derivatives at orexin or other G-protein coupled receptors.

Cellular Mechanisms of Action in Model Organisms and Cell Lines (non-human)

Beyond isolated molecular targets, it is vital to understand how these compounds affect complex cellular systems. Research using non-human cell lines and microbial models has elucidated several mechanisms through which quinoxaline derivatives exert their biological effects, from disrupting energy metabolism to compromising genetic integrity.

The impact of heterocyclic compounds on cellular energy metabolism is a known mechanism for some therapeutic agents. Guanidine derivatives, for example, have been shown to inhibit mitochondrial respiration. This inhibition is linked to the accumulation of the compound within the mitochondria, a process that is sensitive to the pH gradient across the mitochondrial membrane. While specific studies on the effect of this compound derivatives on mitochondrial dehydrogenases are limited, the general principle that cationic or lipophilic compounds can accumulate in mitochondria and interfere with the electron transport chain is a plausible mechanism of action that warrants further investigation for this class of molecules.

A significant antibacterial mechanism associated with certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), involves the generation of reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules, such as hydroxyl radicals, that can inflict damage on vital cellular components. mdpi.com In bacterial cells, the mechanism is often initiated by the reduction of the QdNOs by bacterial oxidoreductases, leading to the production of these damaging species. mdpi.com

The resulting oxidative stress can cause widespread cellular damage. A primary target is the bacterial DNA, where ROS can induce single- and double-strand breaks and oxidative base lesions. mdpi.com This accumulation of DNA damage disrupts replication and transcription, ultimately leading to bacterial cell death. This mode of action, leveraging the cell's own metabolic activity to generate cytotoxic agents, is a key feature of the antimicrobial properties of this class of compounds.

Derivatives of quinoxaline have been shown to possess antibacterial properties by directly interfering with the synthesis of nucleic acids. tandfonline.com This mechanism often involves the inhibition of key enzymes required for DNA replication and maintenance. Molecular docking studies have revealed that certain 2,3-diaminoquinoxaline analogues can bind to the quinolone-binding site of bacterial DNA gyrase. tandfonline.com

DNA gyrase, along with topoisomerase IV, is a critical enzyme in bacteria that manages the topological state of DNA during replication. study.com By inhibiting this enzyme, quinoxaline derivatives can prevent the unwinding and replication of bacterial DNA, thereby halting cell division and growth. tandfonline.comstudy.com The ability of some quinoxaline derivatives to act as DNA intercalators further disrupts the structure and function of the genetic material. tandfonline.com The mechanism of inhibiting DNA and, consequently, RNA synthesis is a well-established pathway for the antibacterial action of quinolones and is a shared characteristic of some bioactive quinoxaline compounds. tandfonline.comstudy.com

Cytotoxic Effects against Tumor Cell Lines (non-human, in vitro)

No specific data from in vitro studies on the cytotoxic effects of this compound against non-human tumor cell lines could be located.

Structure-Biological Activity Relationship (SBAR) Investigations for Mechanistic Understanding

There are no available SBAR studies that specifically investigate this compound to provide a mechanistic understanding of its biological activity.

Future Research Directions and Emerging Paradigms for 2 Chloro 8 Fluoroquinoxaline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that, while effective, often involve harsh reaction conditions, hazardous reagents, and significant solvent waste. The future of synthesizing 2-Chloro-8-fluoroquinoxaline will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign and efficient processes.

Future research should prioritize the development of catalytic systems that can facilitate the synthesis of this compound with high atom economy. This includes the exploration of transition-metal catalysts, as well as organocatalysts, that can operate under milder conditions and in greener solvents such as water or bio-based solvents. Moreover, flow chemistry presents a promising paradigm for the continuous and scalable production of this compound, offering enhanced control over reaction parameters and minimizing waste.

A comparative look at existing versus potential sustainable methods highlights the direction of future research:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Catalyst | Often requires stoichiometric strong acids | Recyclable heterogeneous catalysts, organocatalysts |

| Solvent | High volumes of volatile organic compounds | Water, supercritical fluids, bio-based solvents |

| Energy Input | High temperatures, prolonged heating | Microwave-assisted synthesis, sonochemistry |

| Waste Profile | Significant byproduct formation | High atom economy, minimal waste generation |

The adoption of such sustainable methodologies will not only reduce the environmental footprint of this compound synthesis but also enhance its economic viability for potential large-scale applications.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

A thorough understanding of the physicochemical properties and reaction mechanisms of this compound is paramount for its rational application and the design of new derivatives. While standard spectroscopic techniques provide foundational data, the future lies in the application of more advanced and multi-dimensional methods to gain deeper insights.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), will be instrumental in unambiguously assigning the proton and carbon signals of this compound and its reaction intermediates. This level of detail is crucial for elucidating complex reaction pathways and understanding substituent effects on the electronic structure of the quinoxaline core.

Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide valuable information on fragmentation patterns, aiding in the structural confirmation of novel derivatives and the identification of metabolites in biological systems. The combination of these spectroscopic methods with computational chemistry will offer a powerful synergistic approach to predicting and verifying the structural and electronic properties of this compound.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. nih.gov For this compound, these computational tools offer a pathway to accelerate the design of new analogues with optimized properties and to predict their biological activities.

Predictive modeling, using algorithms such as Quantitative Structure-Activity Relationship (QSAR), can be employed to correlate the structural features of this compound derivatives with their potential therapeutic effects. By training these models on existing datasets of quinoxaline compounds, it will be possible to virtually screen large libraries of potential derivatives and prioritize those with the highest predicted efficacy and lowest potential for toxicity.

Generative AI models can take this a step further by proposing entirely novel molecular structures based on the this compound scaffold, tailored to interact with specific biological targets. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening.

Potential Applications of AI in this compound Research:

| AI Application | Description | Potential Impact |

| QSAR Modeling | Develop models to predict biological activity based on molecular descriptors. | Prioritize synthesis of compounds with high predicted efficacy. |

| Generative Design | Create novel molecular structures with desired properties. | Accelerate the discovery of new lead compounds. |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Reduce late-stage failures in drug development. |

| Reaction Prediction | Optimize synthetic routes for efficiency and yield. | Enhance the sustainability and cost-effectiveness of synthesis. |

Exploration of Novel Application Domains and Interdisciplinary Research Opportunities

While quinoxaline derivatives are well-known for their potential in medicinal chemistry, particularly as anticancer and antiviral agents, the unique electronic properties imparted by the chloro and fluoro substituents in this compound may open doors to novel application domains. nih.gov

In the realm of materials science, the electron-withdrawing nature of the halogen atoms could make this compound a valuable building block for the synthesis of organic electronic materials. Future research could explore its incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fine-tuning of its electronic properties through further chemical modification could lead to materials with tailored optoelectronic characteristics.

Interdisciplinary collaborations will be key to unlocking the full potential of this compound. For instance, joint efforts between synthetic chemists and chemical biologists could lead to the development of fluorescent probes based on the this compound scaffold for imaging biological processes. Similarly, collaborations with materials scientists could pave the way for its use in advanced functional materials. The exploration of these new frontiers will ensure that the scientific journey of this compound continues to be both exciting and impactful.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-chloro-8-fluoroquinoxaline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis routes for halogenated quinoxalines often involve nucleophilic substitution or cross-coupling reactions. For this compound, the placement of halogens at positions 2 and 8 requires precise control of stoichiometry and temperature to avoid over-substitution. A stepwise approach (e.g., fluorination followed by chlorination) may improve regioselectivity. Reaction monitoring via TLC or HPLC is critical, and solvent polarity adjustments (e.g., DMF vs. THF) can influence yield .

- Data Support : Crystallographic studies of analogous compounds (e.g., 2-chloroquinoxaline) reveal halogen-halogen interactions (Cl⋯Cl distances ~3.8–3.9 Å), which may necessitate steric considerations during synthesis .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : and NMR to confirm fluorine and proton environments.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks.

- XRD : Single-crystal X-ray diffraction for definitive structural confirmation, particularly to resolve potential positional isomerism .

Q. What are the common side reactions observed during halogenation of quinoxaline derivatives?

- Methodological Answer : Competing reactions include:

- Over-halogenation at adjacent positions.

- Solvent-mediated decomposition (e.g., DMSO-induced oxidation).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- Variable-Temperature NMR : Detect dynamic effects (e.g., rotamers) causing signal splitting.

- Crystallographic Validation : Resolve ambiguities by correlating solid-state structures with solution-phase data .

- Case Study : In 2-chloroquinoxaline, Cl⋯Cl interactions stabilize specific conformers, which may explain discrepancies between calculated and observed spectra .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound in cellular assays?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC/EC.

- Controls : Include a non-halogenated quinoxaline analog to isolate halogen-specific effects.

- Solubility Optimization : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts .

Q. How can researchers address inconsistencies in catalytic activity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Replicate Experiments : Conduct ≥3 independent trials with freshly prepared catalysts.

- Parameter Screening : Systematically vary ligands (e.g., Pd(PPh) vs. XPhos), bases (KCO vs. CsCO), and solvents (toluene vs. dioxane).

- Kinetic Profiling : Use in situ IR or GC-MS to track intermediate formation and identify rate-limiting steps .

- Troubleshooting : Halogenated quinoxalines may deactivate catalysts via σ-complex formation; ligand steric bulk adjustments can mitigate this .

Data Presentation and Reproducibility Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Include exact molar ratios, purification methods (e.g., column chromatography gradients), and equipment specifications (e.g., microwave reactor settings).

- Supplementary Data : Provide raw NMR/MS spectra and crystallographic CIF files in supporting information .

- Example : For 2-chloroquinoxaline, report unit cell parameters (a, b, c, α, β, γ) and refinement statistics (R factor ≤0.04) to enable structural comparisons .

Q. What strategies are recommended for resolving conflicting bioassay results across research groups?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.